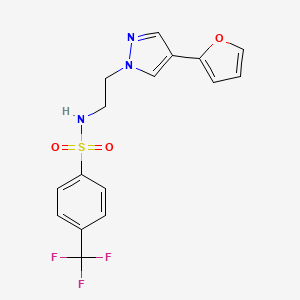

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is an intriguing compound known for its unique molecular structure and a wide array of applications across various scientific domains. This compound is characterized by its complex arrangement of functional groups, contributing to its reactivity and utility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of Furan-2-yl-Pyrazole Moiety: : The reaction between furfural and hydrazine in the presence of a base (such as potassium carbonate) forms the pyrazole ring.

Alkylation: : The pyrazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine chain.

Sulfonation: : The final step involves the reaction with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production process is optimized for higher yields and cost-effectiveness. Typically, this involves:

Continuous Flow Synthesis: : To enhance reaction efficiency and scalability.

Catalysis: : The use of specific catalysts to streamline the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo several types of reactions, including:

Oxidation: : It can be oxidized to form sulfonic acids or other derivatives.

Reduction: : Selective reduction can target specific functional groups without affecting the entire molecule.

Substitution: : Various nucleophilic and electrophilic substitution reactions are possible, altering the functional groups attached to the central moiety.

Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: : Halogenating agents, sulfonyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it suitable for various research applications:

-

Antitumor Activity

- Studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Its structural features may enhance its ability to inhibit tumor growth.

- A notable study found that compounds with similar structures showed increased efficacy when halogen substituents were present, particularly fluorine .

-

Enzyme Inhibition

- The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, its interaction with retinoic acid receptor-related orphan receptor C (RORc) suggests potential therapeutic applications in autoimmune diseases by modulating interleukin-17 (IL-17) production.

- This inhibition can lead to reduced inflammation and may provide a pathway for developing anti-inflammatory drugs.

- Selectivity and Potency

Case Studies

Several case studies have highlighted the practical applications of this compound:

Study on RORc Inhibition

A preclinical investigation assessed the efficacy of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide as a RORc inverse agonist. The results demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, indicating potential use in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests promising avenues for further research into its anticancer properties and potential development as a novel cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of this compound:

Wirkmechanismus

Molecular Targets and Pathways: The compound's mechanism of action primarily revolves around its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide moiety can form stable interactions with amino acid residues.

Vergleich Mit ähnlichen Verbindungen

Unique Attributes: Compared to other sulfonamide-based compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide stands out due to its furan-2-yl and pyrazole functional groups, which confer unique reactivity and selectivity.

Similar Compounds:4-(Trifluoromethyl)benzenesulfonamide: : Lacks the additional complexity of the furan and pyrazole rings.

N-(2-(Pyrazol-1-yl)ethyl)benzenesulfonamide: : Misses the furan and trifluoromethyl groups.

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: : Similar but without the trifluoromethyl group.

This compound's multi-functional nature makes it an essential entity in various scientific and industrial fields, offering a wide range of possibilities for future research and application.

Biologische Aktivität

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that combines a furan ring, a pyrazole ring, and a sulfonamide group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, including antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound's structure features:

- Furan Ring : Contributes to the compound's aromatic properties.

- Pyrazole Ring : Serves as a pharmacophore in various bioactive molecules.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Synthetic Route

The synthesis typically involves:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Coupling with the Furan Ring : Utilizes methods such as Suzuki or Heck coupling.

- Introduction of the Sulfonamide Group : Involves reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves interaction with bacterial enzymes or receptors, leading to inhibition of growth.

| Compound | Activity | Reference |

|---|---|---|

| N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine | Antimicrobial | |

| Pyrazole derivatives | Antibacterial against various strains |

Anticancer Properties

The compound has shown promising results in anticancer studies. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

- MCF7 Cell Line : Compounds similar to this sulfonamide exhibited IC50 values ranging from 0.01 µM to 0.46 µM, indicating potent activity against breast cancer cells .

- A549 Cell Line : Other pyrazole derivatives showed IC50 values of 26 µM, suggesting effective inhibition of lung cancer cell proliferation .

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| MCF7 | Various Pyrazoles | 0.01 - 0.46 | |

| A549 | Ethyl derivatives | 26 | |

| HepG2 | Benzimidazole derivatives | 0.067 |

The biological activity is largely attributed to:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that lead to apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c17-16(18,19)13-3-5-14(6-4-13)26(23,24)21-7-8-22-11-12(10-20-22)15-2-1-9-25-15/h1-6,9-11,21H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIDYNWDDBTOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.